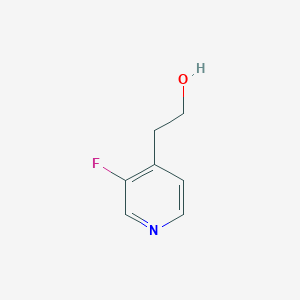
3-Fluoro-4-(2-hydroxyethyl)pyridine
Descripción general
Descripción
3-Fluoro-4-(2-hydroxyethyl)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are of significant interest due to their unique physical, chemical, and biological properties. The presence of a fluorine atom in the aromatic ring imparts distinct characteristics to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(2-hydroxyethyl)pyridine typically involves the fluorination of pyridine derivatives. One common method is the direct fluorination of pyridine N-oxide. For instance, 3-bromo-4-nitropyridine N-oxide can be fluorinated to produce 3-fluoro-4-nitropyridine N-oxide, which can then be converted to the desired compound .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve the use of selective fluorinating agents such as Selectfluor®. These methods are designed to achieve high yields and purity, making them suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-4-(2-hydroxyethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while substitution reactions can introduce various functional groups into the pyridine ring.
Aplicaciones Científicas De Investigación
3-Fluoro-4-(2-hydroxyethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Fluorinated pyridines are explored for their potential use in pharmaceuticals, particularly in drug design and development.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-(2-hydroxyethyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity and specificity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoropyridine
- 4-Fluoropyridine
- 3-Hydroxy-2-fluoropyridine
Uniqueness
3-Fluoro-4-(2-hydroxyethyl)pyridine is unique due to the presence of both a fluorine atom and a hydroxyethyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications where other fluorinated pyridines may not be as effective .
Propiedades
IUPAC Name |
2-(3-fluoropyridin-4-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c8-7-5-9-3-1-6(7)2-4-10/h1,3,5,10H,2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLUXSDVCLRAGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CCO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
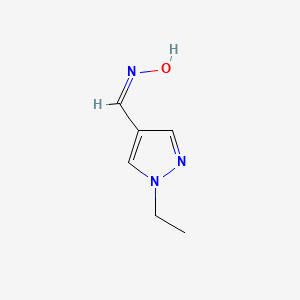
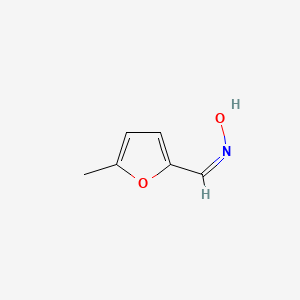
![4-[4-Methyl-2-(pentyloxy)benzenesulfonamido]benzoic acid](/img/structure/B7809364.png)
![5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B7809369.png)
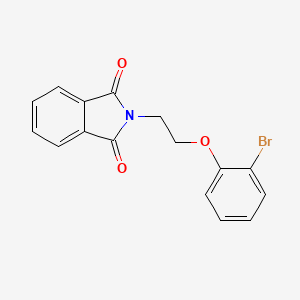
![1-{1-[4-(4-methylphenoxy)butyl]-1H-benzimidazol-2-yl}butan-1-ol](/img/structure/B7809386.png)
![1-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]butan-1-ol](/img/structure/B7809391.png)
![1-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]butan-1-ol](/img/structure/B7809397.png)
![Ethyl 2-cyano-3-[3-(trifluoromethyl)anilino]prop-2-enoate](/img/structure/B7809399.png)
![2-(Methylthio)benzo[d]thiazole-6-carbonitrile](/img/structure/B7809415.png)
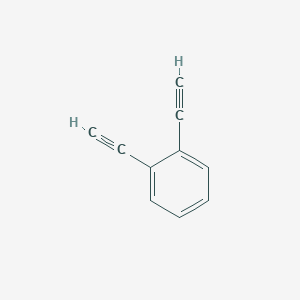
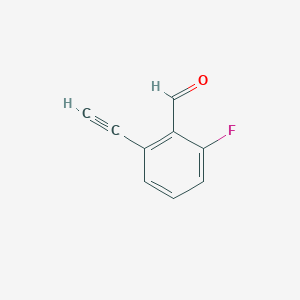
![1-(6-Methoxybenzo[D]thiazol-2-YL)ethanone](/img/structure/B7809441.png)
![4-Methoxy-2-methylbenzo[d]thiazole](/img/structure/B7809443.png)
